

Spectroscopic data of ethyl valerate (NMR, IR, MS)

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Compound of Interest

Compound Name: *Ethyl valerate*

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An In-depth Technical Guide to the Spectroscopic Data of **Ethyl Valerate**

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl valerate** (CAS No: 539-82-2), a widely used flavoring and fragrance agent.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed structural and analytical information on this compound. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and visual representations of analytical workflows.

Molecular Structure and Properties

Ethyl valerate, also known as ethyl pentanoate, is an ester with the molecular formula $C_7H_{14}O_2$ and a molecular weight of approximately 130.18 g/mol.^{[1][2]} It is a colorless liquid with a fruity odor, commonly found in fruits and alcoholic beverages.^[3]

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for **Ethyl valerate**, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **ethyl valerate** provides information about the different types of protons and their neighboring environments.

Table 1: ^1H NMR Chemical Shift Data for **Ethyl Valerate**

Protons (Position)	Chemical Shift (δ) in ppm (Solvent: CDCl_3)	Multiplicity	Integration
CH_3 (Valerate Chain)	~0.90	Triplet	3H
CH_2 (Valerate Chain)	~1.33	Sextet	2H
CH_2 (Valerate Chain)	~1.61	Quintet	2H
$\alpha\text{-CH}_2$ (Valerate Chain)	~2.22	Triplet	2H
O-CH_2 (Ethyl Group)	~4.08	Quartet	2H
CH_3 (Ethyl Group)	~1.25	Triplet	3H

Data sourced from various spectral databases and may show slight variations depending on the experimental conditions.[\[1\]](#)[\[4\]](#)

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ^{13}C NMR Chemical Shift Data for **Ethyl Valerate**

Carbon (Position)	Chemical Shift (δ) in ppm (Solvent: CDCl_3)
C=O (Carbonyl)	~173.5
O- CH_2 (Ethyl Group)	~60.1
α - CH_2 (Valerate Chain)	~34.17
CH_2 (Valerate Chain)	~27.22
CH_2 (Valerate Chain)	~22.39
CH_3 (Ethyl Group)	~14.2
CH_3 (Valerate Chain)	~13.75

Data sourced from various spectral databases and may show slight variations depending on the experimental conditions.[\[1\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Ethyl Valerate**

Functional Group	Wavenumber (cm^{-1})	Intensity
C=O (Ester Stretch)	~1735	Strong
C-O (Ester Stretch)	~1180	Strong
C-H (sp^3 Stretch)	~2870-2960	Medium-Strong

Data is characteristic for aliphatic esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Major Mass Spectrometry Peaks for **Ethyl Valerate** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
130	Variable	$[M]^+$ (Molecular Ion)
88	~100	$[\text{CH}_3\text{CH}_2\text{OC(OH)=CH}_2]^+$ (McLafferty Rearrangement)
85	High	$[\text{C}_4\text{H}_9\text{CO}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
29	High	$[\text{CH}_3\text{CH}_2]^+$

Fragmentation patterns can vary based on the ionization method and energy.[\[1\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: For a ^1H NMR spectrum, dissolve 5-25 mg of **ethyl valerate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube.[\[7\]](#)[\[8\]](#)[\[9\]](#) For ^{13}C NMR, a higher concentration (20-100 mg) is often required due to the lower natural abundance of the ^{13}C isotope.[\[7\]](#)[\[8\]](#)[\[9\]](#) Ensure the sample is free of any particulate matter by filtering it through a pipette with a small cotton or glass wool plug.[\[8\]](#)[\[10\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine, ensuring the correct positioning using a depth gauge.[\[7\]](#)
- Data Acquisition:
 - Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to achieve high-resolution spectra.[\[7\]](#)

- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal reception.[7]
- Acquisition Parameters: Set appropriate parameters, including the number of scans, spectral width, and relaxation delay. For ^{13}C NMR, a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[7][11]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Neat Liquid): As **ethyl valerate** is a liquid, the simplest method is to prepare a "neat" sample.[12] Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14] Place a second salt plate on top to create a thin liquid film between the plates.[13][15]
- Instrument Setup: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[13]
- Data Acquisition:
 - Background Scan: First, run a background spectrum of the empty sample compartment to account for atmospheric CO_2 and water vapor.
 - Sample Scan: Run the spectrum of the **ethyl valerate** sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[12][13]

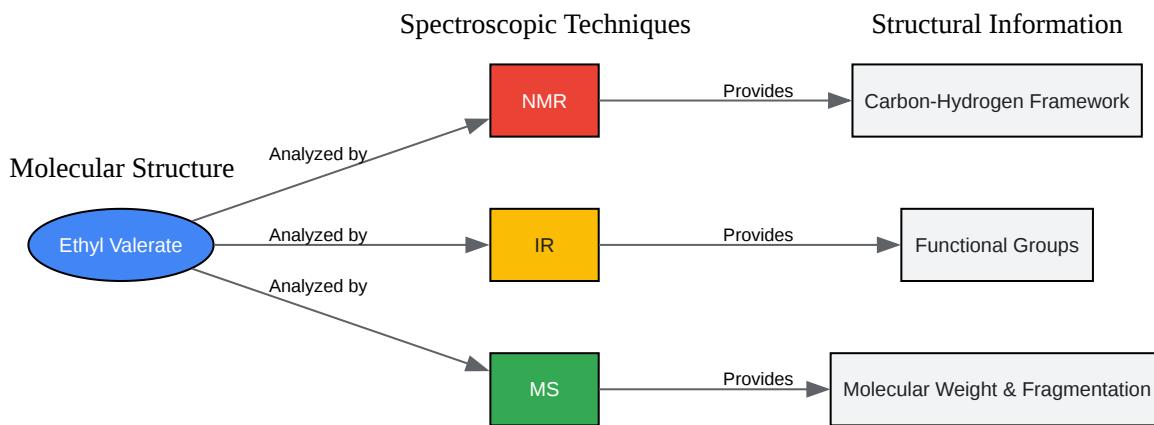
Mass Spectrometry Sample Preparation and Acquisition

- Sample Introduction: For a volatile liquid like **ethyl valerate**, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method. [16]

- Ionization: Electron Ionization (EI) is a standard method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. [17]
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

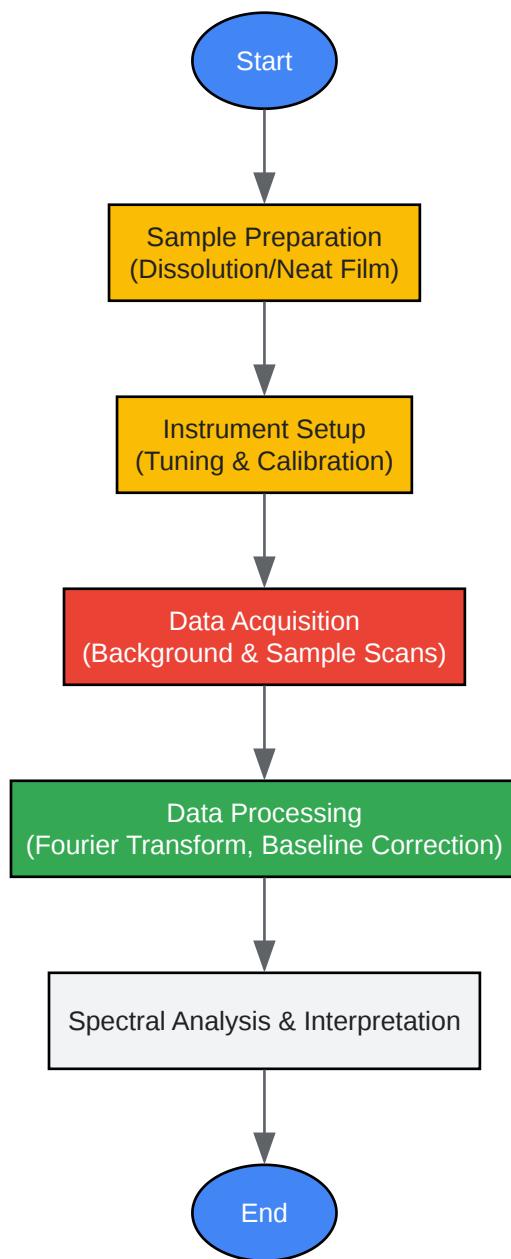
Visualizations

The following diagrams illustrate the relationship between the different spectroscopic techniques and a generalized workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and the structural information they provide for **ethyl valerate**.



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Caption: A generalized experimental workflow for spectroscopic analysis.

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